2-Methyl-4-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(oxan-4-yl)pyrimidine
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Overview
Description
2-Methyl-4-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(oxan-4-yl)pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrimidine core substituted with various functional groups, including a piperazine ring and an oxane moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(oxan-4-yl)pyrimidine typically involves multi-step organic reactions. One common approach is the palladium-catalyzed direct alkenylation of 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-ones using oxygen as the oxidant . This method provides an efficient route to functionalized pyrimidine derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the palladium-catalyzed alkenylation process, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(oxan-4-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for alkenylation, oxidizing agents like oxygen, and reducing agents such as hydrogen gas. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, alkenylation reactions yield functionalized pyrimidine derivatives, while oxidation and reduction reactions can introduce or modify functional groups on the pyrimidine core.
Scientific Research Applications
2-Methyl-4-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(oxan-4-yl)pyrimidine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It may be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(oxan-4-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 2-Methylpyrido[3,4-d]pyrimidin-4-ol
- 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-(4-methylpiperazin-1-yl)methyl)phenyl-1H-pyrazole-3-carboxamide
- Benzyl (2S)-2-(cyanomethyl)-4-(2,7-dichloro-8-methylpyrido[4,3-d]pyrimidin-4-yl)piperazine-1-carboxylate
Uniqueness
2-Methyl-4-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(oxan-4-yl)pyrimidine is unique due to its specific combination of functional groups and its potential biological activities. Unlike similar compounds, it features an oxane moiety, which may contribute to its distinct properties and applications in medicinal chemistry.
Properties
Molecular Formula |
C22H27N7O |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
2-methyl-4-[4-[2-methyl-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]pyrido[3,4-d]pyrimidine |
InChI |
InChI=1S/C22H27N7O/c1-15-24-19(17-4-11-30-12-5-17)13-21(26-15)28-7-9-29(10-8-28)22-18-3-6-23-14-20(18)25-16(2)27-22/h3,6,13-14,17H,4-5,7-12H2,1-2H3 |
InChI Key |
CWUJQMDQXRQOSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC(=NC4=C3C=CN=C4)C)C5CCOCC5 |
Origin of Product |
United States |
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